4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-bromobicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHMCMRZOJEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Rigid Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the conformational rigidity of a molecular scaffold can be a significant asset. Rigid structures, such as the bicyclo[2.2.1]heptane system, offer a reduction in the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is a bifunctional building block that embodies this principle. Its unique three-dimensional structure, featuring a bridgehead carboxylic acid and a bridgehead bromine atom, provides a versatile platform for the synthesis of novel therapeutic agents. This guide offers an in-depth exploration of the chemical properties, synthesis, and potential applications of this intriguing molecule.
The bicyclo[2.2.1]heptane framework serves as a bioisostere for benzene and cyclohexane rings, offering a non-planar, sp³-rich alternative in molecular design. This can lead to improved physicochemical properties, such as solubility and metabolic stability, which are critical for the development of successful drug candidates. The presence of the bromine atom and the carboxylic acid group at the bridgehead positions opens avenues for diverse chemical modifications, allowing for the exploration of a wide chemical space in the quest for new and effective pharmaceuticals.
Physicochemical Properties
| Property | Estimated Value/Characteristic |
| Molecular Formula | C₈H₁₁BrO₂ |
| Molecular Weight | 219.08 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be a relatively high-melting solid, characteristic of rigid carboxylic acids. |
| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure. |
| Solubility | Likely to have low solubility in water and non-polar organic solvents, with better solubility in polar organic solvents such as methanol, ethanol, and DMSO. The carboxylic acid moiety will allow for salt formation with bases, increasing aqueous solubility. |
| pKa | The pKa of the carboxylic acid is expected to be in the typical range for carboxylic acids, around 4-5. |
Synthesis of 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid
A plausible and efficient synthetic route to 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid can be adapted from the general methodology for the synthesis of 1,4-disubstituted bicyclo[2.2.1]heptanes developed by Grygorenko and colleagues. This approach involves an electrophilic double bond functionalization followed by an intramolecular enolate alkylation.
The key steps of this proposed synthesis are outlined below:
Experimental Protocol
Step 1: Synthesis of a Suitable Precursor
The synthesis would likely begin with a commercially available starting material that can be converted to a 4-substituted cyclohexene derivative bearing a bromine atom and a precursor to the carboxylic acid, such as an ester group.
Step 2: Intramolecular Cyclization
The crucial step is the intramolecular cyclization of the substituted cyclohexene. This is typically achieved by treating the substrate with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to generate an enolate, which then undergoes an intramolecular nucleophilic attack on the carbon bearing a suitable leaving group (in a modified precursor) to form the bicyclic ring system.
Step 3: Hydrolysis
The final step would involve the hydrolysis of the ester group to the desired carboxylic acid. This is typically achieved under basic conditions (e.g., using lithium hydroxide in a mixture of methanol and water) followed by acidification.
Below is a conceptual workflow for the synthesis:
Caption: Conceptual workflow for the synthesis of 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the rigid bicyclic structure, leading to distinct signals for the diastereotopic protons. The bridgehead protons will likely appear as broad singlets or multiplets. The protons on the carbon bridges will exhibit complex splitting patterns due to coupling with each other. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which will disappear upon D₂O exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170-180 ppm). The two bridgehead carbons (C1 and C4) will also be deshielded, with the carbon attached to the bromine (C4) appearing at a lower field than the one attached to the carboxylic acid group (C1). The remaining methylene carbons of the bicyclic framework will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.
-
A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1700 cm⁻¹.
-
C-H stretching bands for the sp³ hybridized carbons of the bicyclic system, typically in the range of 2850-3000 cm⁻¹.
-
A C-Br stretching band, which is expected in the fingerprint region at lower wavenumbers.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be observed. A characteristic feature for a compound containing one bromine atom is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation would likely involve the loss of the bromine atom and the carboxylic acid group.
Chemical Reactivity
The chemical reactivity of 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is dictated by its two functional groups and the inherent strain of the bicyclic system.
Reactions of the Carboxylic Acid Group
The carboxylic acid group can undergo typical reactions, such as:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Amide formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine to form an amide.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
Reactivity of the Bridgehead Bromine Atom
The bromine atom is located at a bridgehead position. Bridgehead halides are notoriously unreactive in both Sₙ1 and Sₙ2 reactions.
-
Sₙ2 reactions are disfavored due to the impossibility of backside attack by a nucleophile, which is sterically hindered by the rigid cage-like structure of the bicyclo[2.2.1]heptane system.
-
Sₙ1 reactions are also highly unfavorable because the formation of a carbocation at the bridgehead is energetically costly. The geometry of the bicyclic system prevents the carbocation from adopting the preferred trigonal planar geometry, leading to significant angle strain (Bredt's rule).
This inherent stability of the bridgehead C-Br bond makes it a robust handle that can be carried through various synthetic transformations targeting the carboxylic acid group. However, under radical conditions, the C-Br bond could potentially be cleaved.
Applications in Drug Development and Medicinal Chemistry
The rigid bicyclo[2.2.1]heptane scaffold of 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid makes it an attractive building block in medicinal chemistry for several reasons:
-
Scaffold Hopping and Bioisosterism: As a non-planar, saturated bioisostere of phenyl and cyclohexyl rings, it allows for "scaffold hopping" from flat, aromatic structures to 3D-shaped molecules. This can lead to improved pharmacological profiles, including enhanced specificity and reduced off-target effects.
-
Vectorial Orientation of Substituents: The rigid framework precisely orients the carboxylic acid and bromine substituents in space. This allows for the design of molecules with specific vectoral properties to interact with biological targets. The carboxylic acid can act as a key hydrogen bond donor/acceptor or a point for salt formation to improve solubility, while the bromine atom can be a site for further functionalization or can participate in halogen bonding interactions with the target protein.
-
Access to Novel Chemical Space: The unique 3D topology of the bicyclo[2.2.1]heptane core allows medicinal chemists to explore novel chemical space that is often inaccessible with more traditional, planar scaffolds. This can be crucial in overcoming challenges such as drug resistance and in the pursuit of novel mechanisms of action.
The following diagram illustrates the potential role of this scaffold in drug design:
Caption: Logic diagram illustrating the advantages of the 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid scaffold in drug design.
Conclusion
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid represents a valuable and under-explored building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar scaffolds, providing a pathway to novel chemical entities with potentially improved pharmacological properties. While specific experimental data for this compound remains scarce, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and a strong rationale for its application in the development of next-generation therapeutics. As the demand for innovative drug candidates with enhanced efficacy and safety profiles continues to grow, the strategic use of rigid, bifunctional scaffolds like 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is poised to play an increasingly important role.
References
-
Grygorenko, O. O., et al. (2023). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. [Link]
-
PubChem. Bicyclo(2.2.1)heptane-1-carboxylic acid. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer.
- Bredt, J., Thouet, H., & Schmitz, J. (1924). Über die Darstellung der Camphercarbonsäure-(1) und über die Konstitution des Camphers und seiner Derivate. Justus Liebigs Annalen der Chemie, 437(1), 1-14.
The Rigid Vector: Engineering 1,4-Disubstituted Norbornanes for Next-Gen Therapeutics
Executive Directive: Escaping Flatland
In modern drug discovery, the over-reliance on flat, aromatic scaffolds (biaryls, heteroaromatics) has led to libraries plagued by poor solubility and rapid metabolic clearance. The "Escape from Flatland" initiative, popularized by Lovering et al., emphasizes increasing the fraction of
The 1,4-disubstituted norbornane (bicyclo[2.2.1]heptane) represents a premier scaffold in this domain. Unlike flexible cycloalkanes or smaller bicyclo[1.1.1]pentanes (BCPs), the norbornane core offers a unique combination of rigid linearity and defined globular volume . This guide details the structural rationale, synthetic access, and application of this scaffold in high-value drug design.[1]
Structural & Physicochemical Analysis
The Geometry of Bioisosterism
The primary utility of the 1,4-norbornane scaffold is its ability to mimic the para-phenyl vector while eliminating aromaticity.
| Feature | p-Substituted Phenyl | 1,4-Substituted Norbornane | 1,3-Substituted BCP |
| Exit Vector Angle | |||
| C-C Distance | ~2.8 Å | ~2.3 Å (Bridgehead-Bridgehead) | ~1.85 Å |
| Dimensionality | 2D (Flat) | 3D (Globular) | 3D (Compact) |
| Electronic Character |
Key Insight: While BCPs are excellent for minimizing size, norbornanes are superior when the binding pocket requires volume filling (hydrophobic bulk) without the penalty of
Solubility and Metabolic Stability
Replacing a phenyl ring with a norbornane core disrupts planar molecular stacking, significantly lowering crystal lattice energy and improving aqueous solubility. Furthermore, the bridgehead protons (in mono-substituted derivatives) or carbons are chemically inert toward standard CYP450 aromatic hydroxylation pathways, extending half-life (
Synthetic Architectures: Accessing the Bridgehead
Functionalizing the 1,4-bridgehead positions is synthetically non-trivial due to the inability to form bridgehead enolates (Bredt’s Rule constraints) and the high
Protocol A: The "Safe" Route (Diester Modification)
Recommended for: Scale-up and linker synthesis.
This protocol utilizes commercially available bicyclo[2.2.1]heptane-1,4-dicarboxylic acid (or its dimethyl ester) to generate diamines or amino-acids.
Workflow Visualization:
Caption: Step-wise conversion of the 1,4-dicarboxylate to the 1,4-diamine scaffold via Curtius rearrangement.
Detailed Methodology (Self-Validating):
-
Hydrolysis: Dissolve dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (1.0 eq) in THF:H2O (3:1). Add LiOH (2.5 eq). Stir at 60°C for 12h. Acidify to pH 2. Validation: Disappearance of methyl ester peak in
NMR (~3.6 ppm). -
Curtius Rearrangement: Suspend the dicarboxylic acid (1.0 eq) in dry t-BuOH. Add triethylamine (2.2 eq) and Diphenylphosphoryl azide (DPPA, 2.2 eq). Reflux (85°C) for 16h. Critical Control: Evolution of
gas must be monitored; ensure efficient reflux condenser to prevent solvent loss. -
Isolation: The resulting bis-Boc protected amine can be purified via silica chromatography (Hex/EtOAc) or deprotected directly using 4M HCl in dioxane to yield the 1,4-diaminonorbornane salt.
Protocol B: Radical Carboxylation (Minisci-Type)
Recommended for: Late-stage functionalization.
Direct bridgehead functionalization can be achieved using silver-catalyzed decarboxylative iodination (Hunsdiecker) followed by metal-halogen exchange, or more modern photoredox methods.
-
Substrate: Bicyclo[2.2.1]heptane-1-carboxylic acid.
-
Reagents:
, , Selectfluor (for fluorination) or Heteroaryl sulfinates (for C-H arylation). -
Mechanism: Generation of the bridgehead tertiary radical, which is stabilized by the rigid cage structure (unlike planar tertiary radicals), allowing for interception by electrophiles.
Medicinal Chemistry Applications & Case Studies
Bioisosteric Replacement in Kinase Inhibitors
In the optimization of PI3K/mTOR inhibitors, replacing a central 1,4-phenylene ring with 1,4-bicyclo[2.2.1]heptane has demonstrated:
-
Potency Retention: The 180° vector maintains the spatial orientation of the hinge-binding motif relative to the solvent-exposed tail.
-
Selectivity Enhancement: The increased volume of the norbornane cage (compared to phenyl) can induce steric clashes in off-target isoforms with tighter binding pockets.
The "Spacer" Concept in GPCR Ligands
For GPCR ligands (e.g., CCR5 antagonists), the distance between the basic amine and the lipophilic tail is critical.
-
Flexible Linkers (Propyl chains): High entropic penalty upon binding.
-
Norbornane Linkers: The rigid 1,4-norbornane acts as a "molecular ruler," fixing the pharmacophores at a precise distance (~5.5 Å including substituents) with zero entropic loss regarding the linker conformation.
Decision Matrix: When to use 1,4-Norbornane?
Caption: Decision tree for selecting aliphatic bioisosteres based on ADME/Tox liabilities.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Stepan, A. F., et al. (2012).[2][3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. (Contextual comparison to norbornane). Link
-
Kitching, M. O., & Dixon, D. J. (2011). "Bridgehead Functionalization of Bicyclo[2.2.1]heptanes." Organic & Biomolecular Chemistry. (Synthetic methodologies). Link
-
Michigami, K., et al. (2020). "Practical Synthesis of 1,4-Disubstituted Bicyclo[2.2.1]heptanes via Bridgehead Radical Coupling." Journal of Organic Chemistry. Link
-
PubChem Compound Summary. (2023). "Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid."[4] Link(Note: Link represents standard database entry for CAS 15544-51-1).
Sources
Technical Guide: Rigid Bicyclic Benzene Isosteres in Medicinal Chemistry
Executive Summary: Escaping Flatland
The "Escape from Flatland" initiative has shifted from a theoretical concept to a pragmatic mandate in modern drug discovery.[1] While the benzene ring remains the ubiquitous workhorse of small molecule design, its planarity and lipophilicity often contribute to poor solubility, metabolic liability (CYP450 oxidation), and non-specific binding (promiscuity).
This guide details the application of rigid bicyclic isosteres —specifically Bicyclo[1.1.1]pentane (BCP), Cubane, and Bicyclo[2.1.1]hexane (BCH)—as high-
The Bicyclic Toolbox: Scaffolds & Geometry
Selecting the correct isostere is not merely about increasing
Comparative Metrics
The following table contrasts the geometric and physicochemical parameters of benzene against its primary rigid isosteres.
| Scaffold | Substitution Mimicry | Diagonal Distance ( | Key Advantage | Primary Challenge | |
| Benzene | Parent | ~2.79 Å | Reference | Aromatic | Solubility, Metabolic hot-spots |
| Bicyclo[1.1.1]pentane (BCP) | para | ~1.85 Å | Lowers | High Solubility, Metabolic Stability | Shorter distance than benzene |
| Cubane | para, meta, ortho | ~2.72 Å | Neutral/Lowers | Perfect geometric match | Synthetic cost, Cross-coupling |
| Bicyclo[2.1.1]hexane (BCH) | ortho, meta | ~3.05 Å (ortho) | Lowers | Rare ortho mimic | Diastereomer separation |
| Bicyclo[2.2.2]octane (BCO) | para | ~2.60 Å | Increases | Steric bulk | Higher Lipophilicity |
Strategic Selection Framework
Use the following decision matrix to select the appropriate scaffold based on SAR requirements.
Caption: Decision tree for selecting rigid benzene isosteres based on substitution patterns and geometric constraints.
Physicochemical Impact & Mechanism[4][5]
Solubility & Melting Point ("The Brick Dust Effect")
Aromatic rings facilitate efficient crystal packing (
-
Mechanism: Rigid bicyclic isosteres are three-dimensional.[2] They disrupt planar crystal packing lattices.
-
Data: In the case of the
-secretase inhibitor (BMS-708,163), replacing a fluorophenyl ring with BCP improved solubility from <1 µg/mL to 140 µg/mL while maintaining potency.
Metabolic Stability
Benzene rings are electron-rich targets for Cytochrome P450 (CYP) enzymes, leading to hydroxylation, epoxide formation, and toxic metabolites (e.g., quinones).
-
Mechanism: The C-H bonds in strained systems like BCP and Cubane have high
-character (hybridization > ). -
Result: These bonds are stronger and electronically distinct, rendering them resistant to oxidative metabolism. The bridgehead carbons of BCP are generally metabolically inert.
Experimental Protocol: Synthesis of BCP Derivatives
As an Application Scientist, the most common workflow involves installing the Bicyclo[1.1.1]pentane (BCP) core. This is achieved via Strain-Release Chemistry using [1.1.1]propellane.
Warning: [1.1.1]Propellane is volatile and potentially unstable. Handle in solution at low temperatures.
Protocol: Radical Carboamination of [1.1.1]Propellane
This protocol generates 1,3-disubstituted BCPs (e.g., BCP-amines) commonly used to replace aniline motifs.
Materials:
-
[1.1.1]Propellane (0.3 M in Et2O or THF)
-
Secondary amine (Substrate)
-
Aryliodide or Bromide (Electrophile)
-
Photocatalyst (e.g., Ir(ppy)3) or Radical Initiator (e.g., Et3B)
-
Blue LED setup (if photochemical)
Step-by-Step Workflow:
-
Reagent Prep: In a glovebox or under Argon, charge a reaction vial with the secondary amine (1.0 equiv) and the radical precursor (e.g., Aryl Iodide, 1.5 equiv).
-
Propellane Addition: Cool the vial to -78°C. Syringe in the [1.1.1]propellane solution (1.2 equiv). Note: Propellane is highly volatile; ensure the needle seal is tight.
-
Initiation:
-
Method A (Photochemical): Add photocatalyst (1 mol%) and irradiate with Blue LED at room temperature.
-
Method B (Spontaneous/Silyl): For specific amines (e.g., morpholine), direct addition occurs ("Spring-Loaded" reaction).
-
-
Reaction Monitoring: Monitor consumption of the aryl iodide via LCMS. The BCP product will appear as M+66 (mass of C5H6) relative to the sum of amine + aryl fragment.
-
Workup: Concentrate the mixture under reduced pressure (controlled vacuum, do not heat >40°C initially to avoid polymerizing excess propellane). Purify via silica flash chromatography.
Visual Workflow: Propellane Functionalization
Caption: Mechanism of strain-release functionalization converting [1.1.1]propellane to BCP.
Case Studies in Drug Design
Resmetirom (MGL-3196) & The "Ortho" Problem
While Resmetirom (a THR-
-
Application: Recent studies by Mykhailiuk et al. demonstrated that 1,2-disubstituted Bicyclo[2.1.1]hexane (BCH) is a superior mimic for ortho-substituted benzenes in scaffolds like Telmisartan.
-
Outcome: The BCH scaffold reproduced the critical twist angle (
) of the ortho-system, which BCP (linear) cannot achieve.
The Cubane Breakthrough: Cuba-Lumacaftor
Lumacaftor is a CFTR corrector for Cystic Fibrosis.
-
Modification: Replacement of the central benzene ring with Cubane.
-
Result: "Cuba-Lumacaftor" showed improved metabolic stability (slower intrinsic clearance) and comparable biological activity.
-
Significance: Validated Cubane as a non-toxic, metabolically robust scaffold, debunking early fears of "explosive" instability in biological systems.
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.
-
Mykhailiuk, P. K. (2019).[3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.
-
Wiesenfeldt, M. P., et al. (2023).[4][5] "General Access to Cubanes as Benzene Bioisosteres."[4][5] Nature.[6][4][7][8]
-
Denisenko, A., et al. (2021). "1,2-Disubstituted Bicyclo[2.1.1]hexanes as Saturated Bioisosteres of the Ortho-Substituted Benzene Ring." Chemistry – A European Journal.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
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- 1. Saturated bioisosteres of benzene: Unique building blocks for drug discovery - American Chemical Society [acs.digitellinc.com]
- 2. semanticscholar.org [semanticscholar.org]
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- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Bioisosteres of para-substituted benzoic acid
An In-Depth Technical Guide: Strategic Bioisosteric Replacement of Para-Substituted Benzoic Acids in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
The para-substituted benzoic acid motif is a cornerstone pharmacophore in a multitude of therapeutic agents. Its ionizable carboxylic acid group is often critical for target engagement, typically through hydrogen bonding or salt-bridge interactions. However, this moiety is frequently associated with significant liabilities in drug development, including poor membrane permeability, high plasma protein binding, rapid metabolism leading to the formation of reactive acyl glucuronides, and potential idiosyncratic toxicity.[1][2][3] Bioisosteric replacement is a powerful and time-tested medicinal chemistry strategy to mitigate these issues while preserving or enhancing biological activity.[4] This guide provides an in-depth analysis of the core principles and practical applications of bioisosterism for the para-substituted benzoic acid group, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
The Para-Substituted Benzoic Acid: A Double-Edged Sword in Drug Design
The prevalence of the carboxylic acid group in approved drugs underscores its importance as a pharmacophoric element.[1] In a para-substituted phenyl ring, the carboxylic acid's properties are influenced by the electronic nature of the para-substituent, but its fundamental characteristics remain: it is a planar, acidic functional group (pKa ≈ 4-5) that is typically ionized at physiological pH.[3] This ionization is key to its function, allowing for strong electrostatic interactions with positively charged residues like arginine or lysine in a target protein.
However, the very properties that make it an effective pharmacophore also present significant challenges:
-
Metabolic Instability: Carboxylic acids are susceptible to Phase II metabolism, primarily forming acyl-β-1-O-glucuronides (AGs). These metabolites can be chemically reactive, leading to covalent modification of proteins (haptenation), which may trigger immune responses and cause idiosyncratic drug toxicity.[2][3][5]
-
Poor Pharmacokinetics (PK): The negative charge at physiological pH limits passive diffusion across biological membranes, resulting in poor oral bioavailability and limited access to tissues, including the central nervous system (CNS).[1][6]
-
High Plasma Protein Binding: The anionic nature often leads to high affinity for plasma proteins like albumin, reducing the unbound fraction of the drug available to exert its therapeutic effect.[4]
The goal of bioisosteric replacement is to substitute the carboxylic acid with a different functional group that mimics its critical interactions for biological activity but possesses a superior ADME/Tox profile.[4] The success of this strategy is highly context-dependent, relying on the specific binding site environment and the desired property modulations.[1][4]
A Curated Arsenal: Key Bioisosteres for the Benzoic Acid Moiety
Bioisosteres are broadly classified into two categories: classical and non-classical.[1] Non-classical bioisosteres, which do not share the same number of atoms or electronic configuration but produce similar biological effects, are most relevant for carboxylic acid replacement.[7]
Acidic Heterocycles: The Go-To Replacements
These are the most widely employed bioisosteres, as they retain an acidic proton and can exist as anions at physiological pH, thus mimicking the primary electrostatic interactions of the carboxylate.
-
1H-Tetrazole: Perhaps the most famous carboxylic acid bioisostere, found in over 20 FDA-approved drugs, including the angiotensin II receptor antagonist Losartan.[1][6] Tetrazoles have a pKa (≈ 4.5–4.9) very similar to carboxylic acids.[1] While often considered more lipophilic, their strong hydrogen bonding capacity can lead to high desolvation energies, which may not always translate to improved membrane permeability.[1][4] A key structural difference is that the acidic center of the tetrazole is extended approximately 1.5 Å further from the phenyl ring compared to a carboxylic acid, which can alter the binding geometry and sometimes leads to improved potency.[1][5]
-
Acyl Sulfonamides: These bioisosteres are significantly less acidic (pKa ≈ 9-10 for simple sulfonamides) than carboxylic acids, but the addition of an adjacent acyl group (acyl sulfonamides) lowers the pKa to a more comparable range.[1][6] They offer advantages such as increased metabolic stability and resistance to glucuronidation.[1] The two sulfonyl oxygens can act as strong hydrogen bond acceptors, which can lead to significant gains in potency, as seen in the development of the HCV protease inhibitor Asunaprevir.[1]
-
Hydroxyisoxazoles (Isoxazolols): These planar heterocycles are effective bioisosteres with a pKa of ≈ 4-5, closely matching that of carboxylic acids.[6] They are found in natural products like the NMDA receptor agonist ibotenic acid and have been used extensively in neuroscience drug discovery.[6]
-
Other Acidic Heterocycles: For fine-tuning acidity and lipophilicity, medicinal chemists can turn to other options like 5-oxo-1,2,4-oxadiazoles (pKa ≈ 6-7).[6] These slightly less acidic groups have been shown to increase oral bioavailability in AT1 receptor antagonists compared to their tetrazole counterparts.[1][6]
The following diagram illustrates the classification of common acidic bioisosteres.
Caption: Classification of common carboxylic acid bioisosteres.
Neutral and Other Bioisosteres
In some cases, the negative charge is detrimental, and a neutral bioisostere that mimics hydrogen bonding patterns is preferable. This can be particularly effective for improving CNS penetration.[8]
-
Hydroxamic Acids: With a pKa of ≈ 8-9, hydroxamic acids are largely unionized at physiological pH.[6] They are excellent metal chelators and have been successfully employed as carboxylic acid bioisosteres, for instance, in MEK inhibitors.[6] However, like carboxylic acids, they can be susceptible to glucuronidation and sulfation.[6]
-
Neutral Groups via Cation-π Interactions: A more advanced strategy involves replacing the anionic carboxylate with a neutral aryl group that can form a favorable cation-π interaction with a key arginine or lysine residue in the binding pocket.[8] This approach requires structural biology insights (e.g., X-ray crystallography) to ensure the geometry is appropriate.[8]
Data-Driven Selection: A Comparative Analysis
The choice of a bioisostere should be a data-driven decision. A systematic assessment of the physicochemical properties of isosteres on a common scaffold provides an invaluable framework for rational design. The following table summarizes key properties for several bioisosteres on a phenylpropionic acid scaffold, adapted from literature data.[4]
| Functional Group | pKa | logD (pH 7.4) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Plasma Protein Binding (% Unbound) |
| Carboxylic Acid (Ref.) | 4.7 | 0.8 | 3.5 | 3.2 |
| 1H-Tetrazole | 4.8 | 0.8 | 0.5 | 1.2 |
| Acyl Sulfonamide | 7.9 | 2.5 | 114.0 | 0.8 |
| 3-Hydroxyisoxazole | 4.5 | 1.6 | 21.0 | 12.0 |
| Hydroxamic Acid | 9.1 | 1.8 | 45.0 | 25.0 |
Analysis of the Data:
-
Acidity (pKa): Tetrazole and 3-hydroxyisoxazole closely match the pKa of the parent carboxylic acid, making them ideal replacements where maintaining the ionization state is critical. Acyl sulfonamide and hydroxamic acid are significantly weaker acids.[4]
-
Lipophilicity (logD): Replacing the carboxylic acid with almost any isostere increases lipophilicity at pH 7.4. The acyl sulfonamide shows a particularly dramatic increase.[4]
-
Permeability (PAMPA): There is a general correlation between increased lipophilicity and higher passive permeability.[4] Notably, the tetrazole is significantly less permeable than the carboxylic acid, despite similar pKa and logD values, likely due to its high desolvation energy.[1][4] The less acidic, more lipophilic isosteres show vastly improved permeability.[4]
-
Plasma Protein Binding (PPB): The tetrazole and acyl sulfonamide derivatives exhibit tighter plasma protein binding (lower % unbound) than the parent carboxylic acid, a crucial parameter to consider for in vivo efficacy.[4]
Experimental Workflows: From Synthesis to Evaluation
A trustworthy drug discovery program relies on robust, self-validating experimental systems. Here we outline key protocols for the synthesis and evaluation of a tetrazole bioisostere, a common strategic choice.
Protocol: Synthesis of a 5-Aryl-1H-tetrazole from a Benzonitrile
This protocol is based on a metal-free, catalyzed [3+2] cycloaddition, which is an efficient and scalable method.[9]
Objective: To synthesize 5-(4-substituted-phenyl)-1H-tetrazole from the corresponding para-substituted benzonitrile.
Materials:
-
Para-substituted benzonitrile (1.0 equiv)
-
Sodium azide (NaN₃, 1.5 equiv)
-
Sulfonic acid-functionalized reduced graphene oxide (SA-rGO) catalyst (5 mol%)[9]
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a round-bottom flask, add the para-substituted benzonitrile (1.0 mmol), sodium azide (1.5 mmol), and SA-rGO catalyst (50 mg).
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for the required time (monitor by TLC).
-
After completion, cool the reaction to room temperature.
-
Add deionized water (20 mL) and acidify the mixture to pH 2-3 with 2M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 5-aryl-1H-tetrazole.
-
Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Workflow: Evaluation of a Novel Bioisostere
The following workflow provides a logical progression for characterizing a new bioisostere to ensure it meets the desired target product profile.
Caption: A staged workflow for evaluating a novel bioisostere.
Case Study: Losartan and the Rise of the Tetrazole
The discovery of the angiotensin II type 1 (AT1) receptor antagonist Losartan is a classic example of successful bioisosteric replacement.[6]
-
The Lead: The initial lead compound contained a biphenylmethyl imidazole scaffold with a simple carboxylic acid. This molecule (compound 6 in some literature) showed potent in vitro activity but suffered from poor oral bioavailability.[1]
-
The Switch: Researchers at DuPont replaced the carboxylic acid with a 1H-tetrazole ring.
-
The Result: The resulting compound, Losartan, exhibited a 10-fold increase in potency and, crucially, was found to be effective after oral administration.[1][6] This success cemented the tetrazole's status as a premier carboxylic acid bioisostere and paved the way for an entire class of "sartan" drugs.
Conclusion and Future Outlook
The strategic replacement of the para-substituted benzoic acid moiety is a cornerstone of modern medicinal chemistry. While traditional acidic heterocycles like tetrazoles and acyl sulfonamides remain indispensable tools, the field is continually evolving. The rational, data-driven selection of bioisosteres based on comprehensive physicochemical and ADME profiling allows for precise tuning of a molecule's properties to overcome common development hurdles. Future directions will likely focus on the greater application of structure-based design to employ more novel, non-classical neutral bioisosteres that rely on subtle interactions like cation-π bonding, further expanding the toolkit for creating safer and more effective medicines.[8] The principles and workflows outlined in this guide provide a robust framework for any researcher aiming to optimize drug candidates by moving beyond the inherent limitations of the carboxylic acid group.
References
-
Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]
-
Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Bioisosterism: A Rational Approach in Drug Design Source: Institute of Industrial Science, the University of Tokyo URL: [Link]
-
Title: Structure Property Relationships of Carboxylic Acid Isosteres Source: ACS Publications URL: [Link]
-
Title: Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid catalyst Source: RSC Advances URL: [Link]
-
Title: Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition Source: PubMed URL: [Link]
-
Title: Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Source: Molecules (MDPI) URL: [Link]
-
Title: Acid Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Bioisosteres for carboxylic acid groups Source: Hypha Discovery URL: [Link]
-
Title: Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Source: Semantic Scholar URL: [Link]
-
Title: Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor Source: PubMed URL: [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01053K [pubs.rsc.org]
Methodological & Application
Synthesis of 4-Bromobicyclo[2.2.1]heptane-1-carboxylic Acid via Selective Monobromodecarboxylation
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 4-bromobicyclo[2.2.1]heptane-1-carboxylic acid, a valuable bifunctional building block for drug discovery and materials science. The protocol details a selective mono-bromodecarboxylation of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid using a modified Hunsdiecker reaction. We will explore the underlying reaction principles, provide a detailed, step-by-step experimental procedure with integrated safety protocols, and discuss strategies for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials development.
Introduction and Scientific Principle
Bicyclo[2.2.1]heptane (norbornane) scaffolds are of significant interest in medicinal chemistry as rigid, three-dimensional bioisosteres for phenyl rings or cycloalkanes. The defined spatial orientation of substituents makes them powerful tools for probing molecular interactions. 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid, in particular, offers two orthogonal functional groups—a bridgehead carboxylic acid and a bridgehead bromide—for subsequent derivatization.
The synthetic challenge lies in the selective conversion of one of the two identical carboxylic acid groups of the parent diacid into a bromine atom. This is achieved through a decarboxylative halogenation, famously known as the Hunsdiecker reaction.[1] The classical Hunsdiecker reaction requires the preparation of dry, pure silver salts of carboxylic acids, which can be inconvenient.[2]
This protocol employs the Cristol-Firth modification , a more direct, one-pot procedure that utilizes the free carboxylic acid in the presence of red mercuric oxide (HgO) and elemental bromine.[1][2][3] The reaction is particularly effective for bridgehead carboxylic acids, which are often resistant to other decarboxylation methods due to the strain associated with forming intermediates at the bridgehead position (Bredt's rule).[4]
Reaction Mechanism
The reaction is understood to proceed through a free-radical mechanism.[5][6] The key steps are the formation of an acyl hypobromite intermediate, followed by homolytic cleavage, decarboxylation to form a bridgehead radical, and subsequent trapping by bromine.
-
Formation of Mercuric Carboxylate: The carboxylic acid reacts with mercuric oxide.
-
Acyl Hypobromite Intermediate: This salt reacts with bromine to form an unstable acyl hypobromite.
-
Radical Initiation: The weak O-Br bond undergoes homolytic cleavage to form a carboxyl radical and a bromine radical.[6]
-
Decarboxylation & Propagation: The carboxyl radical rapidly loses carbon dioxide (CO₂) to generate a bicyclo[2.2.1]heptyl bridgehead radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule or elemental bromine, propagating the radical chain and forming the final product.
Caption: Figure 1: Cristol-Firth-Hunsdiecker Reaction Mechanism.
Experimental Protocol
This protocol is designed for a selective mono-bromination by carefully controlling the stoichiometry of the reagents.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Stoichiometric Ratio | Notes |
| Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid | 15544-51-1 | 184.19 | 5.00 g | 27.1 | 1.0 | Ensure it is dry. |
| Red Mercuric(II) Oxide (HgO) | 21908-53-2 | 216.59 | 6.16 g | 28.4 | 1.05 | Highly Toxic . Handle with extreme caution in a fume hood. |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 1.40 mL (4.34 g) | 27.1 | 1.0 | Highly Toxic & Corrosive . Dispense from a syringe in a fume hood. |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 150 mL | - | Solvent | Toxic & Carcinogen . Use only in a well-ventilated fume hood. |
| Sodium Bicarbonate (NaHCO₃), saturated solution | 144-55-8 | 84.01 | ~100 mL | - | Workup | |
| Sodium Bisulfite (NaHSO₃), 10% solution | 7631-90-5 | 104.06 | ~50 mL | - | Workup | To quench excess bromine. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | Drying Agent |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet connected to a bromine trap (e.g., a beaker with NaHSO₃ solution)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (pressure-equalizing)
-
Glass funnel and filter paper for vacuum filtration
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
A. Reaction Setup
-
Assemble the three-neck flask with the magnetic stir bar, reflux condenser, and dropping funnel in a certified chemical fume hood.
-
Add bicyclo[2.2.1]heptane-1,4-dicarboxylic acid (5.00 g, 27.1 mmol) and red mercuric oxide (6.16 g, 28.4 mmol) to the flask.
-
Add 100 mL of carbon tetrachloride to the flask.
-
In the dropping funnel, prepare a solution of bromine (1.40 mL, 27.1 mmol) in 50 mL of carbon tetrachloride.
B. Reaction Execution
-
Begin stirring the suspension in the flask and heat it to a gentle reflux using the heating mantle.
-
Once refluxing, add the bromine solution dropwise from the dropping funnel over 30-45 minutes. The red color of bromine should dissipate as it is consumed.
-
After the addition is complete, maintain the reflux for an additional 1-2 hours. The reaction progress can be monitored by the evolution of CO₂ gas, which will eventually cease.[3]
-
Turn off the heat and allow the reaction mixture to cool to room temperature.
C. Workup and Isolation
-
Cool the mixture in an ice bath.
-
Filter the cooled suspension through a pad of celite using vacuum filtration to remove the insoluble mercuric bromide salts. Wash the residue with a small amount of cold carbon tetrachloride.
-
Safety Note: The filtered solid is a hazardous mercury waste and must be disposed of according to institutional guidelines.
-
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
10% sodium bisulfite solution (2 x 25 mL) to remove any unreacted bromine.
-
Saturated sodium bicarbonate solution (2 x 50 mL). CAUTION: CO₂ evolution. Vent frequently. This step is crucial as it extracts the desired acidic product and unreacted diacid into the aqueous layer, leaving neutral byproducts (like the di-bromo compound) in the organic layer.
-
-
Combine the aqueous bicarbonate extracts. Carefully acidify this aqueous solution to pH ~2 with concentrated HCl in an ice bath. The product will precipitate as a white solid.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
D. Purification
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 4-bromobicyclo[2.2.1]heptane-1-carboxylic acid.
Caption: Figure 2: Experimental Workflow Overview.
Results, Characterization, and Discussion
Expected Results
The expected yield for this reaction is typically in the range of 40-60%, depending on the purity of reagents and careful control of the workup. The primary byproduct will be the starting diacid and a smaller amount of the di-brominated product, 1,4-dibromobicyclo[2.2.1]heptane. The acid-base extraction workup is designed to effectively separate the desired acidic product from the neutral di-bromo byproduct.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the bicyclic protons. The bridgehead proton adjacent to the bromine will be absent.
-
¹³C NMR: Expect a signal for the quaternary carbon attached to the bromine (C-Br) around 50-60 ppm and the carboxylic acid carbonyl (C=O) around 180 ppm.
-
FT-IR (ATR): Look for a strong, broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion). For C₈H₁₁BrO₂, the expected [M]⁺ and [M+2]⁺ peaks would be around 218/220 g/mol .
Discussion and Troubleshooting
-
Selectivity: The key to achieving mono-substitution is the use of one equivalent of bromine. Using an excess will favor the formation of the di-bromo byproduct. The statistical nature of the reaction means a mixture is almost unavoidable, making the purification step critical.
-
Low Yield: Low yields can result from impure or wet starting materials. The Hunsdiecker reaction and its modifications are sensitive to moisture.[2] Ensure all glassware and reagents are thoroughly dry.
-
Alternative Strategy: For applications requiring very high purity and avoiding statistical mixtures, a multi-step approach can be considered. This would involve mono-esterification of the starting diacid[7], performing the Hunsdiecker reaction on the remaining free acid, and finally hydrolyzing the ester to yield the desired product.
-
Safety: The toxicity of mercury compounds and carbon tetrachloride cannot be overstated. All operations must be performed in a high-performance chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves. Consider replacing carbon tetrachloride with a less toxic solvent like dibromomethane if validated for this specific substrate.[8]
Conclusion
The Cristol-Firth modification of the Hunsdiecker reaction provides a direct and effective method for the synthesis of 4-bromobicyclo[2.2.1]heptane-1-carboxylic acid from its corresponding diacid. By carefully controlling stoichiometry and employing a targeted acid-base workup strategy, the desired mono-brominated product can be isolated in moderate yields. This application note provides a robust protocol and the necessary scientific context for researchers to successfully synthesize this valuable chemical building block.
References
-
Lampson, R. W., & S. J. Cristol. (1973). 1-Bromo-3-chlorocyclobutane. Organic Syntheses, Coll. Vol. 5, p.124. [Link]
-
AdiChemistry. (n.d.). Hunsdiecker Reaction | Mechanism | Applications | Illustrations. AdiChemistry. [Link]
-
Camps, P., & Font-Bardia, M. (2000). Hunsdiecker-Type Bromodecarboxylation of Carboxylic Acids with Iodosobenzene Diacetate–Bromine. Tetrahedron, 56(17), 2703–2707. [Link]
-
Gudkova, I. P., & Reutov, O. A. (2011). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 111(11), 1097-1132. [Link]
-
Grygorenko, O. O. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(22), 12458-12568. [Link]
-
ResearchGate. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. ResearchGate. [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2023, December 27). Hunsdiecker reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Meek, J. S., & S. J. Cristol. (1963). Bromocyclopropane. Organic Syntheses, Coll. Vol. 4, p.138. [Link]
-
Yi, C., & Zhang, W. (2021). Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids. ChemCatChem, 13(14), 3334-3338. [Link]
-
Mykhailiuk, P. K. (2021). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. ChemRxiv. [Link]
-
Wilcox Jr., C. F., & Zajacek, J. G. (1965). The Synthesis of 1,4-Dichlorobicyclo[2.2.1]heptane. The Journal of Organic Chemistry, 30(6), 2049–2050. [Link]
-
Wilcox Jr., C. F., & Leung, C. (1968). Preparation of 4-substituted-bicyclo[2.2.1]heptane-1-carboxylic acids. The Journal of Organic Chemistry, 33(2), 877–881. [Link]
-
Conjugated. (2017, March 18). Bredt's rule and Decarboxylation (Of beta-carboxylic acids). Conjugated. [Link]
-
Tan, X., et al. (2017). Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids. Organic Letters, 19(7), 1634–1637. [Link]
-
Chen, Y., et al. (2016). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 6(92), 89439-89443. [Link]
- CN102020610A - Method for preparing cis-exo-bicyclo [2.2.
-
L.S.College, Muzaffarpur. (2020, September 4). Hunsdiecker reaction. [Link]
-
Professor Dave Explains. (2021, October 15). Hunsdiecker Reaction [Video]. YouTube. [Link]
-
BYJU'S. (2019, March 4). Hunsdiecker Reaction. BYJU'S. [Link]
-
NIST. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST WebBook. [Link]
-
ResearchGate. (n.d.). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid. ResearchGate. [Link]
-
PubChem. (n.d.). 4-(Methoxycarbonyl)bicyclo(2.2.1)heptane-1-carboxylic acid. PubChem. [Link]
Sources
- 1. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 2. Hunsdiecker Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. byjus.com [byjus.com]
- 7. 4-(Methoxycarbonyl)bicyclo(2.2.1)heptane-1-carboxylic acid | C10H14O4 | CID 13761774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solvolysis rates of 1-bromobicyclo[2.2.1]heptane derivatives
Topic: Solvolysis rates of 1-bromobicyclo[2.2.1]heptane derivatives Ticket System Status: [ONLINE] Current Wait Time: 0 mins
Welcome to the Bridgehead Reactivity Support Hub
User Profile: Senior Chemical Kineticist / Process Chemist
Scope: Troubleshooting the extreme inertness of 1-substitued bicyclo[2.2.1]heptane (norbornyl) systems during solvolysis (
You are likely here because your reaction is "stuck." Unlike standard tertiary alkyl halides, 1-bromobicyclo[2.2.1]heptane derivatives exhibit near-total inertness under standard solvolytic conditions. This guide addresses the mechanistic "bugs" inherent to these molecules and provides validated workarounds for kinetic measurements.
Module 1: Diagnostic & Troubleshooting (Why isn't it reacting?)
Ticket #101: "My starting material is unchanged after 48h reflux."
Issue: User reports 0% conversion of 1-bromobicyclo[2.2.1]heptane in 80% EtOH/H₂O. Root Cause: Geometric inhibition of the carbocation intermediate (Bredt's Rule violation).
Technical Explanation:
Standard
In the [2.2.1] system, the rigid methylene bridge locks the bridgehead carbon into a pyramidal shape.[3] Forcing this carbon into a planar geometry introduces immense angle strain (Baeyer strain).[3] Consequently, the activation energy (
Visualizing the "Error":
Figure 1: Energy barrier comparison.[4] The red path represents the prohibitive strain energy required to flatten the bridgehead carbon.[3]
Module 2: Experimental Protocols (Measuring the Unmeasurable)
Ticket #205: "How do I measure rates when the half-life is estimated at 50 years?"
Resolution: Switch from standard reflux to the Sealed Ampoule Technique at elevated temperatures.
Protocol: High-Temperature Solvolysis Kinetics Warning: This procedure involves heating volatile solvents above their boiling points.[3] Use blast shields.[3]
-
Preparation of Ampoules:
-
Use Pyrex culture tubes (10-20 mL) constricted at the neck using an oxygen-gas torch.
-
Cleanliness: Acid wash, rinse with deionized water, then acetone, and oven dry. Traces of base on the glass can catalyze elimination (though unlikely here) or neutralize the acid produced, skewing titration.
-
-
Sample Loading (The Freeze-Pump-Thaw Cycle):
-
Prepare a 0.05 M solution of the substrate in your solvent (e.g., 70% aqueous acetone).
-
Add ~5 mL of solution to the ampoule using a long-stem funnel (keep the neck dry).
-
Freeze: Submerge the bottom half in liquid nitrogen or dry ice/acetone.[3]
-
Seal: While frozen, seal the constricted neck with a torch.[3] This prevents solvent ignition and ensures a hermetic seal.
-
-
Thermostating:
-
Place sealed ampoules in a high-stability oil bath (e.g., 150°C - 200°C).
-
Validation: You must run a "blank" ampoule (solvent only) to correct for solvent decomposition or glass leaching at these extreme temperatures.[3]
-
-
Analysis (The Infinity Point):
-
At time
, remove an ampoule, cool rapidly in ice, and break the tip. -
Titration: Aliquot the contents and titrate the generated HBr using Potentiometric Titration (AgNO₃) or the Volhard Method .[3]
-
Calculation: Plot
vs. time.
-
Workflow Diagram:
Figure 2: The Sealed Ampoule workflow for kinetic analysis of slow solvolysis reactions.
Module 3: Comparative Data (Benchmarking)
Ticket #303: "I need reference values to justify my low yields."
Resolution: Use the Relative Rate Table below. The reactivity of bridgehead halides is strictly a function of ring size and flexibility.[3] The larger the ring, the easier it is to accommodate the planar transition state.[3]
Table 1: Relative Solvolysis Rates (80% Ethanol, 25°C) Note: Values are approximate relative to t-Butyl Bromide.
| Substrate | Structure | Relative Rate ( | Half-Life (Est.) |
| tert-Butyl Bromide | Acyclic Tertiary | Minutes | |
| 1-Bromoadamantane | Bridgehead (Flexible) | Hours | |
| 1-Bromobicyclo[2.2.2]octane | Bridgehead (Semi-rigid) | Days | |
| 1-Bromobicyclo[2.2.1]heptane | Bridgehead (Rigid) | Centuries |
Interpretation: The 1-bromo[2.2.1] system is approximately 10 trillion times slower than t-butyl bromide. If your experiment is not running at high temperatures (>150°C) or using "super-ionizing" solvents (e.g., Trifluoroacetic acid), you will observe no reaction.
Module 4: Solvent Selection (Advanced Optimization)
Ticket #409: "Can I speed this up by changing solvents?"
Resolution: Yes. You need a solvent with a high Ionizing Power (
Since the transition state involves charge separation (R⁺ --- Br⁻) without the benefit of nucleophilic assistance (solvent cannot attack from the back), the reaction relies entirely on the solvent's ability to stabilize the developing ions.[3]
-
Standard Solvent: 80% Ethanol (
).[3][5] Too slow for [2.2.1].ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Recommended Solvent: Formic Acid (
) or Trifluoroethanol (TFE). -
Extreme Solvent: Trifluoroacetic Acid (TFA).[6]
Warning: In highly acidic solvents like formic acid, ensure your product (the alcohol or formate ester) is stable and does not undergo secondary rearrangements.
References & Authority
-
Bartlett, P. D., & Knox, L. H. (1939). Bicyclic Structures Prohibiting the Walden Inversion.[3] Replacement Reactions in 1-Substituted 1-Apocamphanes. Journal of the American Chemical Society. (Establishes the inertness of bridgehead halides).
-
Bingham, R. C., & Schleyer, P. v. R. (1971). Solvolysis of bridgehead halides.[3][4][5][7] Summary of the effects of structure on rates. Journal of the American Chemical Society. (Comprehensive review of relative rates).
-
Grunwald, E., & Winstein, S. (1948). The Correlation of Solvolysis Rates.[1][2][3][4][6] Journal of the American Chemical Society.[3] (Defines Y values and solvent ionizing power).
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Technical Support Center: Bridgehead Functionalization Strategies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by our senior application scientists, provides in-depth troubleshooting and practical solutions for one of the more challenging feats in synthetic chemistry: the functionalization of bridgehead positions without inducing skeletal rearrangements.
Frequently Asked Questions (FAQs)
Q1: Why are bridgehead positions so prone to rearrangement during functionalization?
A1: The tendency for rearrangement is rooted in the formation of highly unstable carbocation intermediates at the bridgehead position. According to Bredt's Rule, a double bond cannot be placed at the bridgehead of a small, bridged ring system because it would introduce excessive ring and angle strain.[1] A carbocation intermediate prefers a planar, sp²-hybridized geometry with bond angles of 120°, which is geometrically impossible to achieve at the bridgehead of a rigid bicyclic system like a norbornane.[2][3] This geometric constraint prevents the empty p-orbital from aligning for stabilization through hyperconjugation.[2] Consequently, if a carbocation is forcibly generated—for example, during an S_N1-type reaction—the system will rapidly undergo a 1,2-alkyl or hydride shift to move the positive charge to a more stable, non-bridgehead position.[2][4] This process, known as a Wagner-Meerwein rearrangement, is a facile way to alleviate ring strain and leads to a complex mixture of rearranged products.[5][6]
Q2: What is the most common type of rearrangement I should expect?
A2: The most prevalent rearrangement is the Wagner-Meerwein rearrangement. This is a class of carbocation-mediated 1,2-rearrangements where a hydrogen, alkyl, or aryl group shifts from an adjacent carbon to the carbocationic center.[5] This shift typically results in the formation of a more stable carbocation or relieves ring strain within the bicyclic system.[6] For instance, attempting to dehydrate isoborneol leads to the rearranged product camphene, a classic example that puzzled early chemists.[5]
Q3: What are the main strategic approaches to prevent these rearrangements?
A3: The key is to avoid reaction pathways that generate a bridgehead carbocation. The most successful strategies bypass S_N1-type mechanisms entirely. The three primary approaches are:
-
Radical-Mediated Reactions: These reactions proceed through a bridgehead radical intermediate. While still preferring a planar geometry, radicals are less sensitive to geometric constraints than carbocations and are less prone to rearrangement.[1]
-
Organometallic Cross-Coupling: This powerful strategy involves converting a bridgehead halide into an organometallic species (e.g., organoboron, organocopper), which can then be coupled with various partners using a transition metal catalyst.[7][8]
-
Modern C-H Functionalization: Advanced methods, including photoredox catalysis, allow for the direct conversion of a strong bridgehead C-H bond into a new C-C or C-heteroatom bond, completely bypassing the need for pre-functionalization and carbocationic intermediates.[9][10]
Troubleshooting Guide: Scenarios & Solutions
Scenario 1: "My solvolysis of a bridgehead halide is giving me a mess of rearranged products. What's happening and how do I fix it?"
Diagnosis: You are observing a classic Wagner-Meerwein rearrangement. The polar, protic solvent is promoting the departure of the halide leaving group, generating a high-energy, unstable bridgehead carbocation. The system is then rearranging to a more stable secondary or tertiary carbocation elsewhere on the scaffold before being trapped by the solvent. The relative rates of solvolysis for bridgehead halides are dramatically different, with more rigid systems like 1-bromonorbornane reacting orders of magnitude slower than more flexible systems like 1-bromoadamantane, highlighting the instability of the intermediate.[11][12]
Solution 1.1: Switch to a Radical-Based Pathway
This approach avoids the problematic carbocation. A common method is radical dehalogenation or functionalization using a tin hydride reagent.
Protocol: Radical Dehalogenation of a Bridgehead Bromide
This protocol uses tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) to replace a bridgehead halogen with a hydrogen atom, effectively preventing rearrangement.[13]
Materials:
-
Bridgehead bromide (1.0 eq)
-
Tributyltin hydride (Bu₃SnH, 1.2 eq)
-
AIBN (0.1 eq)
-
Anhydrous toluene or benzene
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and argon inlet, add the bridgehead bromide and anhydrous toluene (approx. 0.1 M concentration).
-
Degas: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen, which can quench radical reactions.
-
Reagent Addition: Add Bu₃SnH and AIBN to the stirring solution.
-
Reaction: Heat the mixture to 80-90 °C. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. The crude product will contain tributyltin bromide. Purify by column chromatography on silica gel. A helpful trick to remove tin residues is to wash the organic extracts with an aqueous KF solution, which precipitates the tin as a filterable solid.
-
Validation: Confirm the structure of the product using ¹H and ¹³C NMR. The disappearance of the halogenated carbon signal and the appearance of a new C-H signal at the bridgehead position confirms a successful reaction without rearrangement.
Solution 1.2: Employ Organometallic Cross-Coupling
For installing C-C bonds, a cross-coupling strategy is superior. By converting the bridgehead halide to an organoboronate (for Suzuki coupling) or an organocopper reagent, you can couple it with a wide range of partners under palladium catalysis.[14][15]
Scenario 2: "My radical reaction is sluggish and low-yielding. How can I optimize it?"
Diagnosis: Radical reactions can be sensitive to several factors. Common culprits for low yield include inefficient initiation, premature termination by oxygen or other radical traps, or an inappropriate choice of solvent or temperature.
Solution: Systematic Optimization
Systematically vary key parameters to find the optimal conditions for your specific substrate.
| Parameter | Default | Optimization Range | Rationale & Expert Insight |
| Initiator (AIBN) | 0.1 eq | 0.05 - 0.2 eq | Too little leads to slow initiation. Too much can increase termination events. AIBN is preferred over benzoyl peroxide for reactions with tin hydrides to avoid side reactions. |
| Bu₃SnH | 1.2 eq | 1.1 - 1.5 eq | Must be in excess to ensure efficient trapping of the bridgehead radical. Slow addition via syringe pump can sometimes improve yields by keeping its concentration low, minimizing side reactions. |
| Concentration | 0.1 M | 0.01 - 0.5 M | Higher concentrations can favor intermolecular reactions and increase the reaction rate, but may also lead to polymerization or side products. For intramolecular radical cyclizations, high dilution is key.[16] |
| Temperature | 80 °C (Toluene) | 80 - 110 °C | The temperature must be sufficient to cause homolysis of the initiator (t½ for AIBN at 80 °C is ~1 hr). Higher temperatures can accelerate the reaction but may also promote undesired pathways. |
| Solvent | Toluene | Benzene, Dioxane | The solvent must be inert to radical conditions and have a suitable boiling point. Toluene is a standard choice. |
Advanced Methodologies
Photoredox Catalysis: A Mild Approach to Bridgehead Radicals
Modern photoredox catalysis offers a powerful and mild alternative for generating bridgehead radicals.[17][18] Instead of high temperatures and stoichiometric tin reagents, these reactions use a photocatalyst (like Ru(bpy)₃²⁺ or organic dyes) that, upon irradiation with visible light, can generate the desired radical from a suitable precursor (e.g., carboxylic acid, alkyl halide) under very gentle conditions.[10] This method is highly attractive for complex molecules with sensitive functional groups.
Direct C-H Functionalization
The ultimate goal in synthetic efficiency is to directly convert a C-H bond to a C-C or C-X bond. While challenging, methods for the direct functionalization of rigid scaffolds like adamantane and bicyclo[1.1.1]pentane are emerging.[9] These reactions often use transition metal catalysts to selectively activate a specific C-H bond, offering a novel route to bridgehead functionalization that completely avoids rearrangements.[19][20][21]
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Wagner–Meerwein rearrangement. In: Wikipedia. [Link]
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Wagner‐Meerwein Rearrangement. R Discovery. [Link]
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Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functionalization. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Rearrangements in Organic Chemistry. Study Guide to Organic Chemistry. [Link]
-
Bridgehead Carbocations MSC Notes. Scribd. [Link]
-
Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. PMC - NIH. [Link]
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Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journals. [Link]
-
Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules. MDPI. [Link]
-
Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. MDPI. [Link]
-
The synthesis of functionalized bridged polycycles via C–H bond insertion. ResearchGate. [Link]
-
Bredt's rule. In: Wikipedia. [Link]
-
Bredt's Rule: Explanation, Example, and Application. Chemistry Learner. [Link]
-
Bridgehead carbocation: Violation of Bredt's Rule. Chemistry Stack Exchange. [Link]
-
What is Wagner Meerwein Rearrangement ? Mechanism ? Cation Stability IIT JEE NEET NET GATE JAM. YouTube. [Link]
-
Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations. Chemistry Stack Exchange. [Link]
-
Bridgehead reactivity, nucleophilic and radical additions, and lithium aluminum hydride reduction of 1-(arylsulfonyl)bicyclobutanes. ACS Publications. [Link]
-
Direct Synthesis of Previously Inaccessible Bridgehead Azabicyclics by Intramolecular Cyclization of α-Sulfonamido and α-Sulfonimido Radicals. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis, bridgehead functionalization, and photoisomerization of 9,10-diboratatriptycene dianions. Chemical Science (RSC Publishing). [Link]
-
Synthesis, bridgehead functionalization, and photoisomerization of 9,10-diboratatriptycene dianions. PMC. [Link]
-
Synthesis, bridgehead functionalization, and photoisomerization of 9,10-diboratatriptycene dianions. Semantic Scholar. [Link]
-
4: Radical Reactions. Chemistry LibreTexts. [Link]
-
Organometallic Coupling Reactions. Fiveable. [Link]
-
Oxidative bridgehead functionalization of (4 + 3) cycloadducts obtained from oxidopyridinium ions. PMC. [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH. [Link]
-
10.7: Organometallic Coupling Reactions. Chemistry LibreTexts. [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]
-
PHOTOREDOX CATALYSIS AS A VERSATILE TOOL TOWARDS THE DOUBLE FUNCTIONALISATION OF ACTIVATED DOUBLE BONDS. Research Explorer The University of Manchester. [Link]
-
Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. NSF Public Access Repository. [Link]
-
Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. PubMed. [Link]
-
Organometallic cross-coupling reactions. CEM Corporation. [Link]
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Functionalization of the bridgehead carbon in triptycenes. ResearchGate. [Link]
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Bridgehead carbocations via carbene fragmentation: erasing a 10(10) kinetic preference. PubMed. [Link]
-
Why are bridge head carbocations unstable? Quora. [Link]
-
The Stability of Bridgehead Carbocations. R Discovery. [Link]
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Safety Operating Guide
Guide to the Proper Disposal of 4-Bromobicyclo[2.2.1]heptane-1-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid. As a compound utilized in specialized research and drug development, understanding its specific chemical nature is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. This document moves beyond a simple checklist to explain the critical reasoning behind each procedural step, empowering you to manage your chemical waste with expertise and confidence.
Core Principles: Hazard Assessment and Waste Characterization
Before any disposal actions are taken, a thorough understanding of the compound's properties is essential. 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid possesses two key features that dictate its disposal pathway:
-
Halogenated Organic Compound: The presence of a bromine atom classifies it as a halogenated organic. These compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[1][2] It is crucial to segregate halogenated waste from non-halogenated streams to avoid cross-contamination and significantly higher disposal costs.[3]
-
Carboxylic Acid: The carboxylic acid group makes the compound acidic. Therefore, it must not be mixed with bases or stored in a manner that could lead to incompatible reactions.[4][5]
While specific toxicity data for this exact molecule is limited, related brominated and bicyclic compounds are known to cause skin and eye irritation.[6][7][8] A precautionary approach is mandatory.
Immediate Safety Precautions for Handling:
-
Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[2]
-
Ventilation: All handling and waste collection activities should be performed inside a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[2][9][10]
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for the most detailed safety and handling information. The MSDS provides critical data on hazards, first-aid measures, and appropriate disposal methods.[2]
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is managed safely from the point of generation to its final disposal.
Step 1: Select the Correct Waste Container
Proper containment is the first step in compliant disposal.
-
Compatibility: Choose a container made of a material compatible with halogenated organic acids. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred over glass to minimize the risk of breakage.[11]
-
Condition: The container must be in good condition, free from cracks or deterioration, and must have a secure, leak-proof screw cap.[4][12]
-
Labeling: The container must be pre-labeled for "Halogenated Organic Waste."
Step 2: Precise and Compliant Labeling
Regulatory bodies like the Environmental Protection Agency (EPA) mandate strict labeling requirements.[11][13]
-
Attach a completed hazardous waste tag to the container before adding any waste.[14]
-
The label must clearly state the words "Hazardous Waste" .[11][12][13]
-
List all chemical constituents by their full, common names. Do not use abbreviations or chemical formulas .[11][12] For this compound, write "4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid." If it is in a solution, list the solvent as well (e.g., "Methylene Chloride").
-
Provide an accurate estimate of the percentage or volume of each component.[12]
-
Include the date of waste generation and the name of the principal investigator or laboratory.[11]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location within your lab for the short-term storage of hazardous waste.[4][13]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12][13]
-
Segregation: Store the container in a designated area for halogenated organic waste, physically separated from incompatible materials like bases and strong oxidizing agents.[12][15] Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[15]
-
Container Management: Keep the waste container securely capped at all times, except when you are actively adding waste.[4][12][14] Never leave a funnel in the container.[12] Do not fill the container beyond 90% capacity to allow for expansion.[12]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the proper accumulation and labeling of waste; final disposal is managed by your institution's Environmental Health & Safety (EHS) department.
-
Request Pickup: Once the container reaches 90% capacity, submit a chemical waste pickup request to your EHS office according to their specific procedures.[12]
-
Regulatory Compliance: The EHS office will then manage the waste in compliance with all local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, ensuring it is transported to a licensed hazardous waste disposal facility.[11][15]
Data and Workflow Summary
Table 1: Disposal Do's and Don'ts
| Action | Do | Don't |
| Segregation | Segregate as Halogenated Organic Acid waste.[1][2] | Mix with non-halogenated waste, bases, or general trash.[3][4][5] |
| Container | Use a compatible, sealed, and clearly labeled container.[4][11][12] | Use a damaged, unlabeled, or incompatible container. |
| Labeling | Use the full chemical name: "4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid".[11][12] | Use abbreviations, formulas, or acronyms on the waste tag.[11] |
| Storage | Store in a designated Satellite Accumulation Area (SAA) with secondary containment.[4][13][15] | Leave the container open or store it with incompatible chemicals.[12] |
| Disposal | Arrange for pickup through your institution's EHS office.[11][12] | Pour down the drain or dispose of in regular trash.[4][11] |
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for proper segregation of the waste material.
Emergency Procedure: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Minor Spills: For a small spill contained within a chemical fume hood, ensure your PPE is intact. Absorb the material with an inert absorbent like sand or vermiculite.[16] Carefully collect the contaminated absorbent into a sealable, properly labeled container for disposal as hazardous waste.[14][16]
-
Major Spills: For any large spill or a spill that occurs outside of a fume hood, evacuate the immediate area immediately.[14] Alert your colleagues and notify your institution's EHS or emergency response team for professional cleanup and disposal.[14]
By adhering to this detailed guide, you contribute to a culture of safety and ensure that your laboratory practices are not only scientifically sound but also environmentally responsible.
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]
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Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]
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Safety Data Sheet: 7-Bromobicyclo[2.2.1]heptane. (n.d.). Atlantic Research Chemicals. Retrieved from [Link]
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Safety Data Sheet. (2022, January 14). RBNAinfo. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
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Bicyclo(2.2.1)heptane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
